molecular formula C8H18Cl2 B8210299 Bis(tert-butyl chloride)

Bis(tert-butyl chloride)

Cat. No.: B8210299
M. Wt: 185.13 g/mol
InChI Key: LYAXWIBGJXIAOV-UHFFFAOYSA-N
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Description

Bis(tert-butyl chloride) is an organochloride compound with the chemical formula (C4H9Cl)2. It is a colorless, flammable liquid that is sparingly soluble in water. This compound is primarily used as a precursor in organic synthesis and industrial applications due to its reactivity and ability to form various derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions: Bis(tert-butyl chloride) can be synthesized through the reaction of tert-butyl alcohol with hydrogen chloride. In the laboratory, concentrated hydrochloric acid is used. The reaction follows an S_N1 mechanism, where the tert-butyl alcohol is protonated by the acid, forming a good leaving group (water). The water leaves, forming a stable tertiary carbocation, which is then attacked by the chloride ion to form tert-butyl chloride .

Industrial Production Methods: Industrial production of bis(tert-butyl chloride) involves similar principles but on a larger scale. The reaction is typically carried out in a controlled environment to ensure the purity and yield of the product. The use of flow microreactors has been explored to enhance the efficiency and sustainability of the process .

Chemical Reactions Analysis

Types of Reactions: Bis(tert-butyl chloride) undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Hydrolysis: Water is the primary reagent, and the reaction occurs under mild conditions.

    Substitution: Alcohols are used as reagents, and the reaction conditions vary depending on the desired product.

Major Products:

    Hydrolysis: Tert-butyl alcohol.

    Substitution: Tert-butyl ethers.

Mechanism of Action

The mechanism of action of bis(tert-butyl chloride) involves the formation of a stable tertiary carbocation intermediate during its reactions. This carbocation is highly reactive and can undergo various transformations, including nucleophilic substitution and elimination reactions. The molecular targets and pathways involved depend on the specific reaction and conditions used .

Comparison with Similar Compounds

    Tert-butyl bromide: Similar in structure but contains a bromine atom instead of chlorine.

    Tert-butyl iodide: Contains an iodine atom instead of chlorine.

    Tert-butyl fluoride: Contains a fluorine atom instead of chlorine.

Comparison:

Properties

IUPAC Name

2-chloro-2-methylpropane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C4H9Cl/c2*1-4(2,3)5/h2*1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYAXWIBGJXIAOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)Cl.CC(C)(C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18Cl2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.13 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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